Synthesis and characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Synthesis and characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
An In-depth Technical Guide to the Synthesis and Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a key building block in medicinal chemistry. The synthetic strategy hinges on a two-step sequence commencing with the commercially available precursor, 3-(2-fluorophenyl)isoxazole-5-carbaldehyde. The core of the synthesis involves the formation of an intermediate oxime, followed by its catalytic reduction to the target primary amine. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding beyond a simple procedural recitation. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance and Strategic Context
The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other functional groups like amides or esters.[1] The presence of the isoxazole moiety is a hallmark of numerous therapeutic agents, contributing to their efficacy in treating a range of conditions including cancer, inflammation, and infectious diseases.[2]
Rationale for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
The target molecule, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, is a compound of significant interest. The 3,5-disubstituted isoxazole pattern is a common and effective arrangement. The 2-fluorophenyl group at the 3-position can enhance binding affinity and modulate pharmacokinetic properties through specific electronic and steric interactions. The primary aminomethyl group at the 5-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of larger, more complex molecules, such as novel amide or sulfonamide derivatives for library synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target amine points to a straightforward and high-yielding synthetic pathway. The primary amine can be accessed via the reduction of a corresponding oxime. This oxime, in turn, is readily prepared from the aldehyde precursor, 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which is a commercially available starting material.[3][4][5]
This two-step strategy is advantageous due to its operational simplicity, the use of a readily available starting material, and the typically high conversion rates for both the oximation and the subsequent reduction.
Caption: Retrosynthetic pathway for the target amine.
The core isoxazole ring itself is typically constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and regioselective method for forming this heterocycle.[6][7][8] For the purpose of this guide, we will leverage the commercially available aldehyde, which is synthesized using this foundational chemistry.
Synthesis Protocols and Mechanistic Insights
The proposed synthesis is a two-stage process. The first stage is the conversion of the aldehyde to its corresponding oxime, and the second is the reduction of this oxime to the target primary amine.
Caption: Overall two-stage synthetic workflow.
Protocol 1: Synthesis of 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde Oxime
This reaction is a classic condensation between an aldehyde and hydroxylamine.[9] The mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[10][11][12] Pyridine is used as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.91 g, 10.0 mmol) and hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) in ethanol (30 mL).
-
Base Addition: To the stirred solution, add pyridine (1.58 g, 1.6 mL, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol via rotary evaporation to yield a crude residue.
-
Isolation: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, followed by a brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the oxime, typically as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Reduction of Oxime to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
The reduction of oximes to primary amines is a cornerstone transformation in organic synthesis.[13] Catalytic hydrogenation is a preferred method due to its high efficiency, clean conversion, and the ease of product isolation, as the only byproduct is water.[14][15] Palladium on carbon (Pd/C) is a robust and reliable catalyst for this transformation. The reaction proceeds via the addition of hydrogen across the C=N bond.
Methodology:
-
Catalyst Setup: To a hydrogenation flask or a suitable thick-walled pressure vessel, add 10% Palladium on Carbon (10% w/w, ~0.2 g) under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde oxime (2.06 g, 10.0 mmol) in absolute ethanol (40 mL) and add it to the hydrogenation flask.
-
Hydrogenation: Securely seal the vessel. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by TLC or LC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the target amine.
-
Purification: The amine can be purified by silica gel column chromatography (Eluent: 5-10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) to yield the pure (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals for the final product would include:
-
A singlet for the isoxazole C4-proton, typically in the range of δ 6.8-7.5 ppm.[16]
-
Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 2-fluorophenyl group.
-
A singlet for the methylene protons (-CH₂-NH₂) adjacent to the isoxazole ring, expected around δ 4.0-4.5 ppm.
-
A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework. Key signals include the isoxazole ring carbons (C3, C4, C5), the methylene carbon, and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Expect to see:
-
N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region.
-
C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
C=N stretching of the isoxazole ring around 1610-1620 cm⁻¹.[17]
-
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FN₂O.
-
Fragmentation Pattern: Isoxazoles exhibit predictable fragmentation, often initiated by the cleavage of the weak N-O bond, which can be useful for structural confirmation.[17][18]
Chromatographic Purity
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis using a suitable column (e.g., C18) and mobile phase is used to determine the purity of the final compound. A purity level of ≥95% is typically required for subsequent applications in drug development.
Data Summary and Expected Results
The following tables summarize the key physical and analytical data for the intermediate and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
|---|---|---|---|
| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde Oxime | C₁₀H₇FN₂O₂ | 206.18 | Off-white Solid |
| (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | C₁₀H₉FN₂O | 192.19 | Pale Yellow Oil or Low-Melting Solid |
Table 2: Expected Spectroscopic Data for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~7.0 (s, 1H, Isoxazole-H), ~4.2 (s, 2H, CH₂), ~2.0 (br s, 2H, NH₂) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₀FN₂O: 193.0772; Found: within 5 ppm |
| FT-IR (cm⁻¹) | ~3380, 3300 (N-H stretch), ~3070 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1615 (C=N stretch) |
Conclusion
This guide details a reliable and scalable two-step synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine from a commercially available aldehyde. The described protocols for oximation and subsequent catalytic hydrogenation are robust, high-yielding, and utilize standard laboratory techniques. The comprehensive characterization workflow ensures the unambiguous confirmation of the final product's structure and purity, making it suitable for advanced applications in pharmaceutical research and development. The strategic insights provided into the reaction mechanisms and procedural choices are intended to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific needs.
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